molecular formula C10H10N2O2 B1458458 3-((Tetrahydrofuran-3-yl)oxy)isonicotinonitrile CAS No. 1509582-17-5

3-((Tetrahydrofuran-3-yl)oxy)isonicotinonitrile

Cat. No. B1458458
M. Wt: 190.2 g/mol
InChI Key: PQJCRTURVVFERZ-UHFFFAOYSA-N
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Description

3-((Tetrahydrofuran-3-yl)oxy)isonicotinonitrile is a chemical compound with the molecular formula C10H10N2O2 . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of tetrahydrofuran derivatives, such as 3-((Tetrahydrofuran-3-yl)oxy)isonicotinonitrile, involves various methods. For instance, tetrahydrofuran can be synthesized via hydroboration of 2,3- and 2,5-dihydrofuran employing various borane reagents . Other methods include the use of nickel catalysts and diaryl ketones for photochemical C-C bond formation via sp3 C-H functionalization of alkane feedstocks .

Scientific Research Applications

Catalytic Oxidative Amination

The catalytic oxidative amination of tetrahydrofuran, a key structural moiety in various organic compounds, has been enhanced through visible-light mediated catalysis. This method activates the C(sp3)-H bond of tetrahydrofuran using molecular oxygen, presenting a green route for N-substituted azoles and potentially involving structures similar to 3-((Tetrahydrofuran-3-yl)oxy)isonicotinonitrile (Zhang, Yi, Wang, & Lei, 2017).

Synthesis of Substituted Tetrahydrofuran

A Lewis base catalyzed domino reaction has enabled the convenient synthesis of substituted tetrahydrofuran derivatives, such as 3-((Tetrahydrofuran-3-yl)oxy)isonicotinonitrile, showcasing a method for creating complex structures from simple reactants (Liu, Zhang, Du, Yu, Zhang, & Meng, 2014).

Drosophila Nicotinic Receptor Probes

In an innovative approach, 3-substituted 2-nitromethylenetetrahydrothiophene and tetrahydrofuran compounds, possibly sharing a structural similarity with 3-((Tetrahydrofuran-3-yl)oxy)isonicotinonitrile, were synthesized for probing Drosophila neonicotinoid-nicotinic acetylcholine receptor interactions. This signifies the compound's potential in neurobiological research (Zhang, Tomizawa, & Casida, 2004).

AMPA Receptor Potentiator Discovery

Research into α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators led to the discovery of compounds with tetrahydrofuran moieties. This includes compounds structurally related to 3-((Tetrahydrofuran-3-yl)oxy)isonicotinonitrile, highlighting its relevance in developing cognitive deficit treatments in schizophrenia (Shaffer et al., 2015).

Multisubstituted Tetrahydrofurans Synthesis

A novel cyclization technique catalyzed by In(OTf)3 facilitates the construction of multisubstituted tetrahydrofurans and tetrahydropyrans, showcasing the chemical versatility of tetrahydrofuran derivatives similar to 3-((Tetrahydrofuran-3-yl)oxy)isonicotinonitrile (Loh, Hu, Tan, & Cheng, 2001).

Future Directions

The future directions for the use and study of 3-((Tetrahydrofuran-3-yl)oxy)isonicotinonitrile are not specified in the search results. This could be due to the compound’s potential use in various chemical reactions and syntheses, which are areas of ongoing research .

properties

IUPAC Name

3-(oxolan-3-yloxy)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-5-8-1-3-12-6-10(8)14-9-2-4-13-7-9/h1,3,6,9H,2,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJCRTURVVFERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Tetrahydrofuran-3-yl)oxy)isonicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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